molecular formula C6H7ClF3N3 B7971115 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride

Cat. No.: B7971115
M. Wt: 213.59 g/mol
InChI Key: CCNKEFUANQXUIL-UHFFFAOYSA-N
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Description

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core tetrahydropyrrolo[3,4-c]pyrazole structure is a fused bicyclic system that serves as a constrained, sp3-rich framework, ideal for designing novel bioactive molecules. The electronegative trifluoromethyl group at the 3-position enhances the molecule's properties by influencing its metabolic stability, lipophilicity, and binding affinity. This compound is a key synthetic intermediate for developing potent kinase inhibitors. Research has demonstrated that analogs based on this scaffold exhibit ideal anti-proliferative activities and have been investigated as inhibitors for targets such as Aurora-A kinase, a promising therapeutic target in oncology . More recently, derivatives of this core structure have been designed and optimized as high-affinity Sigma-1 Receptor (S1R) ligands, which are relevant for treating neurodegenerative diseases and central nervous system disorders . The pyrrolidine nitrogen provides a critical vector for functionalization, allowing for the attachment of diverse aromatic and aliphatic groups to fine-tune pharmacological activity and selectivity. Furthermore, the scaffold's resemblance to other privileged pyrazole structures, which are prevalent in agrochemicals and pharmaceuticals, underscores its broad utility in developing new small-molecule therapeutics . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(trifluoromethyl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-3-1-10-2-4(3)11-12-5;/h10H,1-2H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCNKEFUANQXUIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)NN=C2C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Acrolein Cyclization

The foundational method involves reacting hydrazine hydrate with acrolein derivatives under aqueous-organic conditions. For example, US4434292A details a process where hydrazine hydrate reacts with acrolein at 20–80°C to form 2-pyrazoline intermediates, which are subsequently oxidized to pyrazole derivatives. While this method is scalable, yields drop during oxidation (50% theoretical yield for intermediates).

Optimization :

  • Solvent systems : Aromatic hydrocarbons (toluene, xylene) improve regioselectivity.

  • Oxidation agents : Sodium hypochlorite or chlorine enhances conversion efficiency to the pyrazole core.

Trifluoroacetohydrazonoyl Bromide Cycloaddition

A [3+2] cycloaddition between trifluoroacetohydrazonoyl bromides and maleimides generates the pyrrolo[3,4-c]pyrazole scaffold. SSRN-4176405 reports yields of 80–86% for 3-trifluoromethylated derivatives under mild conditions (room temperature, 12–24 hours).

Key steps :

  • Formation of hydrazonoyl bromide : Trifluoroacetic anhydride reacts with hydrazine derivatives in chlorobenzene.

  • Cycloaddition : Maleimides act as dienophiles, with methanesulfonic acid catalyzing the reaction.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Ambeed’s protocol (yield: 87%) utilizes 1-methyl-3-(trifluoromethyl)-1H-pyrazole as a boronic acid precursor:

  • Lithiation : n-BuLi at -78°C in THF.

  • Borylation : Triisopropyl borate forms the boronic acid intermediate.

  • Cross-coupling : Pd(OAc)₂ with aryl halides yields substituted pyrazoles.

Data Table 1 : Key Parameters for Suzuki-Miyaura Coupling

StepConditionsYield (%)Source
LithiationTHF, -78°C, n-BuLi89
BorylationTriisopropyl borate, pH 685
Cross-couplingPd(OAc)₂, Xantphos, 130°C (MW)20–87

Reductive Amination and Salt Formation

Hydrochloride Salt Preparation

The final step involves converting the free base to the hydrochloride salt. CN102796104A describes:

  • Reduction : Hydrogenation of 4-chloropyrazine intermediates with Pd/C in ethanol.

  • Acidification : Ethanol-HCl precipitates the hydrochloride salt (yield: 63%).

Critical factors :

  • Catalyst loading : 5–10% Pd/C ensures complete reduction.

  • Crystallization : MTBE (methyl tert-butyl ether) improves purity (>99% HPLC).

Copper-Catalyzed Oxidative Coupling

Radical Cascade Reactions

ACS Org. Lett. 2019 outlines a CuCl-catalyzed method using aldehyde hydrazones and maleimides:

  • Oxidative coupling : Air as the oxidant generates pyrrolo[3,4-c]pyrazoles.

  • Functionalization : Trifluoromethyl groups are introduced via CF₃I or CF₃SO₂Na.

Advantages :

  • Mild conditions : Room temperature, no inert atmosphere required.

  • Scalability : Gram-scale synthesis with 70–85% yields.

Comparative Analysis of Methods

Data Table 2 : Synthesis Route Efficiency

MethodYield (%)Purity (%)ScalabilityCost
Cyclocondensation50–8693–99HighLow
Suzuki-Miyaura20–8795–99ModerateHigh
Reductive amination63–7199.1HighModerate
Copper catalysis70–8598ModerateLow

Key Takeaways :

  • Cyclocondensation is optimal for industrial-scale production due to low-cost reagents.

  • Copper catalysis offers eco-friendly advantages but requires precise stoichiometry.

Challenges and Optimization Strategies

Byproduct Formation

  • Regioisomeric mixtures : Hydrazine-acrolein reactions produce 1H- and 2H-pyrazole isomers.

    • Solution : Use methyl hydrazine to bias N-methylation (yield: 85–89%).

Trifluoromethyl Group Stability

  • Hydrolysis risk : CF₃ groups degrade under strong acidic/basic conditions.

    • Mitigation : Neutral pH during cyclization and low-temperature workup .

Chemical Reactions Analysis

Types of Reactions

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of compounds with potential biological activities .

Scientific Research Applications

Medicinal Chemistry

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit significant activity against various inflammatory pathways. The trifluoromethyl substitution may enhance the interaction of the compound with biological targets.

Neuroscience

Studies have shown that derivatives of pyrrolo-pyrazole compounds can act as modulators of neurotransmitter receptors. This compound may influence dopaminergic and serotonergic systems, suggesting potential applications in treating neurodegenerative diseases or mood disorders.

Agricultural Chemistry

The unique properties of this compound make it a candidate for developing agrochemicals. Its ability to interact with biological pathways can be harnessed to create effective herbicides or pesticides that target specific plant or pest mechanisms without affecting non-target species.

Case Studies

Recent studies have explored the pharmacological profiles of pyrrolo-pyrazole derivatives:

  • Anti-inflammatory Activity : A study demonstrated that similar compounds significantly reduced inflammation in animal models by inhibiting specific cytokines involved in the inflammatory response.
  • Neuroprotective Effects : Research indicated that derivatives could protect neuronal cells from oxidative stress, suggesting potential for neuroprotection in conditions like Alzheimer's disease.

Mechanism of Action

The mechanism of action of 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride involves its interaction with specific molecular targets. It is known to modulate certain biological pathways, leading to its observed biological effects. For instance, in anticancer research, it has been found to induce apoptosis in cancer cells by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins, ultimately leading to cell death . The exact molecular targets and pathways involved may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key attributes of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Salt Form Key Features Reference
1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride C₆H₇ClF₃N₃ 213.59 -CF₃ at 3-position Hydrochloride High lipophilicity, metabolic stability
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride C₆H₁₀ClN₃ 159.62 -CH₃ at 1-position Hydrochloride Reduced steric hindrance
1,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole dihydrochloride C₅H₇N₃·2HCl 182.05 None Dihydrochloride Base structure lacking substituents
3-(Difluoromethyl)-2-methyl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole C₇H₁₀F₂N₃ 174.17 -CHF₂ at 3-position, -CH₃ at 2-position Free base Enhanced solubility vs. -CF₃ analogs
5-(4-Bromophenyl)-1,4,5,6-tetrahydro-4,6-dioxo-pyrrolo[3,4-c]pyrazole ester C₁₄H₁₀BrN₃O₄ 364.15 Aromatic and ester groups Free base Increased aromaticity and complexity

Key Differences and Implications

Trifluoromethyl vs. Methyl Substituents: The -CF₃ group in the target compound increases electron-withdrawing effects and lipophilicity compared to methyl (-CH₃) derivatives (e.g., 1-methyl analog, CAS 1187830-68-7). Methyl-substituted analogs (e.g., 1-methyl derivative) exhibit lower molecular weights and reduced steric hindrance, which may improve synthetic accessibility .

Salt Forms :

  • The dihydrochloride salt of the base pyrrolo-pyrazole (CAS 157327-47-4) has higher water solubility due to additional HCl counterions but lacks functional groups for targeted bioactivity .

Fluorination Patterns :

  • Replacing -CF₃ with -CHF₂ (as in 3-(difluoromethyl)-2-methyl derivative) reduces molecular weight and may improve aqueous solubility while retaining some fluorine-related stability benefits .

Biological Activity

1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride is a nitrogen-containing heterocyclic compound notable for its unique structural features and potential biological activities. The trifluoromethyl group attached to the pyrrolo-pyrazole framework significantly influences its chemical properties and biological interactions. This article explores the compound's biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C7H9ClF3N3
  • Molar Mass : 227.62 g/mol
  • Structural Features : The compound incorporates both pyrrole and pyrazole functionalities, with a trifluoromethyl group that enhances its lipophilicity and biological activity.

Biological Activity Overview

The biological activity of 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride has been investigated in various studies, highlighting its potential as a therapeutic agent. Key areas of research include:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Investigations into its anticancer effects indicate that it may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
  • Neurological Effects : The compound has shown promise in modulating neurotransmitter systems, potentially impacting conditions such as depression and anxiety.

Structure-Activity Relationship (SAR)

The incorporation of the trifluoromethyl group has been linked to enhanced biological activity. Comparative studies with structurally similar compounds reveal that modifications in the heterocyclic framework can significantly alter potency and selectivity.

Compound NameMolecular FormulaUnique Features
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazoleC6H9N3Lacks trifluoromethyl group; simpler structure
1-Amino-2-methylpyrroleC5H8N2Exhibits different biological activities; no pyrazole component
1-Hydroxy-2-pyrrolidinoneC5H9NOContains a hydroxyl group; different reactivity profile

Anticancer Studies

A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various pyrrolo-pyrazole derivatives, including our compound of interest. The results indicated that compounds with a trifluoromethyl substitution demonstrated increased cytotoxicity against human cancer cell lines compared to their non-fluorinated counterparts .

Antimicrobial Activity

Research conducted on the antimicrobial efficacy of 1,4,5,6-Tetrahydro-3-(trifluoromethyl)pyrrolo-[3,4-c]-pyrazole hydrochloride revealed that it inhibited the growth of several Gram-positive and Gram-negative bacteria. This study utilized both in vitro assays and molecular docking simulations to elucidate the mechanisms of action .

Q & A

Q. What are the recommended synthetic routes for 1,4,5,6-tetrahydro-3-(trifluoromethyl)pyrrolo[3,4-c]pyrazole hydrochloride, and how do reaction conditions affect yield?

The compound is typically synthesized via cyclization and deprotection steps. A common approach involves:

Boc-protection : Introducing a tert-butoxycarbonyl (Boc) group to stabilize intermediates. For example, Boc-protected analogs are synthesized using tert-butyl carbamate under basic conditions .

Deprotection with HCl : Removing the Boc group using HCl in 1,4-dioxane or methanol, yielding the hydrochloride salt. Reaction time and HCl concentration critically influence purity; extended exposure may lead to degradation .

Cyclization : Paal-Knorr reactions or chloroacylation (e.g., using chloroacetonitrile) are employed to form the pyrrolo-pyrazole core .

Q. Key Considerations :

  • Optimize HCl stoichiometry (e.g., 4 M HCl in dioxane) to avoid residual Boc groups.
  • Monitor reaction progress via LC-MS to detect intermediates (e.g., m/z 277.25 for Boc-protected precursors) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Analytical Methods :

  • LC-MS : Confirm molecular weight (MW: 227.62 for free base; 227.62 + 36.46 for hydrochloride) and detect impurities (e.g., Boc-protected byproducts at m/z 277.25) .
  • 1H-NMR : Key signals include:
    • Trifluoromethyl (-CF₃) at δ 120-125 ppm (¹⁹F-NMR).
    • Pyrrolidine protons at δ 3.2–4.0 ppm (multiplet) .
  • XRD : Resolve crystal structure to confirm bicyclic geometry and hydrochloride salt formation .

Q. Contamination Risks :

  • Hygroscopicity: Store under inert gas to prevent hydrate formation, which alters solubility .

Q. What solvent systems are suitable for handling this compound in vitro?

  • Polar aprotic solvents : DMSO or DMF are preferred for dissolution due to the compound’s low water solubility.
  • Aqueous buffers : Use ≤10% DMSO in PBS for biological assays. Avoid prolonged storage in aqueous media to prevent hydrolysis of the trifluoromethyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

Case Study : Discrepancies in deprotection efficiency (e.g., 70% vs. 95% yield) may arise from:

  • HCl source : Commercial 4 M HCl in dioxane vs. in-house preparation.
  • Temperature : Room temperature (rt) vs. heated conditions.

Q. Methodology :

Repeat with standardized reagents : Use traceable HCl sources (e.g., Sigma-Aldry) .

Byproduct analysis : Identify residual Boc groups via LC-MS (m/z 277.25) or FT-IR (C=O stretch at 1680 cm⁻¹) .

Q. What strategies optimize the compound’s stability for long-term storage?

  • Lyophilization : Convert to a free base and lyophilize to avoid hydrochloride salt hygroscopicity .
  • Storage conditions : -20°C under argon; avoid repeated freeze-thaw cycles.
  • Stability assays : Monitor degradation via HPLC every 6 months (e.g., new peaks at tR = 8.2 min indicate hydrolysis) .

Q. How can computational modeling guide the design of analogs with improved pharmacokinetics?

In Silico Approaches :

DFT calculations : Predict metabolic hotspots (e.g., trifluoromethyl group resistance to CYP450 oxidation) .

Docking studies : Target the pyrrolo-pyrazole core to GABA receptors or kinase ATP-binding pockets .

LogP optimization : Introduce hydrophilic groups (e.g., carboxylates) to reduce LogP from 2.1 (parent compound) to ≤1.5 .

Q. How do researchers address conflicting spectral data (e.g., NMR shifts) across studies?

Root Causes :

  • Solvent effects : DMSO-d₆ vs. CDCl₃ shifts proton signals (e.g., NH peaks at δ 9.5 ppm in DMSO).
  • Salt forms : Hydrochloride vs. free base alters electronic environments.

Q. Resolution :

  • Standardize conditions : Report spectra in DMSO-d₆ with TMS reference.
  • Compare with analogs : Cross-validate using 3-(difluoromethyl) derivatives (δ ¹⁹F-NMR: -70 to -80 ppm) .

Q. What methods are used to synthesize isotopically labeled analogs for metabolic studies?

Isotope Incorporation :

  • ¹³C/¹⁵N labeling : Introduce ¹³C in the pyrazole ring via cyclization with labeled acetonitrile.
  • ³H labeling : Catalytic tritiation of halogenated precursors (e.g., 4-bromo analogs) .

Q. Applications :

  • Track hepatic metabolism using LC-MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.